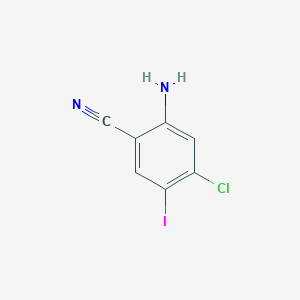

2-Amino-4-chloro-5-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chloro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZDYVSYBWXBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 Chloro 5 Iodobenzonitrile

Nucleophilic Aromatic Substitution (NAS) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. masterorganicchemistry.com

Reactivity Governed by Halogen Leaving Groups (e.g., Iodine)

In SNAr reactions, the nature of the leaving group is a critical factor. Contrary to SN1 and SN2 reactions where the bond strength is paramount, in SNAr the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring. stackexchange.comlibretexts.org This means that the ability of the halogen to withdraw electron density from the carbon it is attached to is more important than the C-X bond strength. stackexchange.com Consequently, the typical leaving group ability for halogens in SNAr reactions follows the order F > Cl > Br > I. libretexts.orgnih.gov This is because the more electronegative halogen (fluorine) is better at inductively withdrawing electron density, thus stabilizing the intermediate Meisenheimer complex and lowering the activation energy for the nucleophilic attack. libretexts.orgnih.gov

For 2-Amino-4-chloro-5-iodobenzonitrile, both chlorine and iodine can potentially act as leaving groups. Based on the established principles of SNAr reactivity, the chloro group would be expected to be a better leaving group than the iodo group. nih.govnih.gov

Table 1: General Reactivity Order of Halogen Leaving Groups in Nucleophilic Aromatic Substitution

| Halogen | Electronegativity | C-X Bond Strength | Typical SNAr Leaving Group Ability |

| F | 3.98 | High | 1 |

| Cl | 3.16 | Moderate | 2 |

| Br | 2.96 | Moderate | 3 |

| I | 2.66 | Low | 4 |

Influence of Amino and Nitrile Groups on Aromatic Ring Activation

The amino (-NH2) and nitrile (-CN) groups have opposing electronic effects that significantly modulate the reactivity of the aromatic ring towards nucleophilic attack.

The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects. libretexts.orgmasterorganicchemistry.com It deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.commasterorganicchemistry.com This activation stems from its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

Conversely, the amino group is a strong activating group for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the benzene (B151609) ring via resonance. libretexts.orglibretexts.org However, in the context of nucleophilic aromatic substitution, its electron-donating nature generally deactivates the ring towards nucleophilic attack. It has been documented that the amino group affects the π-electron structure of the benzene ring more strongly than the nitro group. researchgate.net

In this compound, the nitrile group at C1 activates the ring for nucleophilic attack. The amino group at C2, while generally deactivating, can influence the regioselectivity of the substitution. The combined effects of these groups, along with the halogens, create a complex reactivity profile.

Directed Ortho-Metalation and Related Reactivity

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the ortho position. wikipedia.orgbaranlab.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating the removal of a nearby proton. baranlab.org Common DMGs include amides, carbamates, and tertiary amines. wikipedia.orgnih.gov

The primary amino group in this compound is generally not considered a strong directing group for ortho-metalation under typical conditions. However, it is possible to modify the amino group to a more effective DMG, such as an amide. This strategy has been successfully employed in various aromatic systems. While direct application to this compound is not extensively documented, the principle remains a viable approach for selective functionalization at the C6 position.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The rate and orientation of EAS are governed by the electronic properties of the substituents already present on the ring.

The substituents on this compound have conflicting directing effects:

Amino group (-NH2): A very strong activating and ortho, para-directing group. masterorganicchemistry.comlibretexts.org

Chloro group (-Cl): A deactivating but ortho, para-directing group. masterorganicchemistry.com

Iodo group (-I): A deactivating but ortho, para-directing group. masterorganicchemistry.com

Nitrile group (-CN): A strong deactivating and meta-directing group. masterorganicchemistry.com

Transformations Involving Functional Groups

Derivatization and Functionalization of the Amino Moiety (e.g., Amidation, Diazotization)

The amino group of this compound is a versatile handle for further chemical modifications.

Amidation: The amino group can be readily acylated to form amides. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. This transformation is often used to protect the amino group or to modify its electronic influence on the aromatic ring. libretexts.org Acetylation of an amino group, for example, attenuates its activating influence. libretexts.org

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures. This reaction forms a diazonium salt intermediate, which is a highly versatile synthetic intermediate. The diazonium group can be subsequently replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various functional groups such as -OH, -F, -Br, and -CN.

Reactions of the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group of this compound is a key functional handle that can be transformed into other valuable moieties such as amines and amides through reduction and hydrolysis, respectively.

Reduction: The conversion of the nitrile to a primary amine (a benzylamine (B48309) derivative) is a fundamental transformation. This reduction can be accomplished using various reducing agents. Catalytic hydrogenation or, more commonly, chemical hydrides are employed. For instance, diisopropylaminoborane, particularly in the presence of a catalytic amount of lithium borohydride, is effective for reducing a wide array of aromatic nitriles to benzylamines. organic-chemistry.orgresearchgate.net The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and iodo substituents in the target molecule, generally accelerates the rate of reduction, leading to higher yields under milder conditions. organic-chemistry.org Reagents like ammonia (B1221849) borane (B79455) also offer a metal-free alternative for the reduction of nitriles to primary amines with good functional group tolerance. researchgate.net

Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Acid-catalyzed hydrolysis typically involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the corresponding 2-amino-4-chloro-5-iodobenzamide (B13130595) and ultimately to 2-amino-4-chloro-5-iodobenzoic acid. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting imidate is then protonated by the solvent and hydrolyzes to the amide. Controlling the reaction conditions (temperature, time, and concentration of acid/base) can allow for the selective isolation of the amide intermediate.

Interconversion of Halogen Substituents

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective modification through halogen exchange reactions. The classic Finkelstein reaction, which involves the exchange of one halogen for another, is typically applied to alkyl halides. wikipedia.org However, analogous transformations for aryl halides, often termed "aromatic Finkelstein reactions," have been developed. wikipedia.org

These exchanges on aryl systems are not simple SNAr reactions and usually require metal catalysis. Copper(I) iodide, often in combination with diamine ligands, is a common catalyst for converting aryl bromides and chlorides to aryl iodides. wikipedia.orgnih.gov Nickel-based catalysts have also been shown to be effective. nih.gov It is conceivable that under specific conditions, the chloro substituent at the 4-position could be exchanged for another halogen, such as fluorine, using a reagent like potassium fluoride (B91410) in a polar aprotic solvent. wikipedia.org

The differential reactivity of the C-I and C-Cl bonds is a critical factor. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition in metal-catalyzed processes. This inherent reactivity difference is fundamental to the chemo- and regioselectivity discussed in section 3.5.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The true synthetic utility of this compound lies in its ability to serve as a precursor for a variety of fused heterocyclic systems, leveraging the reactivity of its ortho-disposed amino and nitrile groups.

Annulation for Indazole Formation

The synthesis of an indazole core from this compound can be achieved through intramolecular cyclization. A primary method involves the diazotization of the 2-amino group. Treatment of the aminobenzonitrile with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium, generates an in situ diazonium salt. This highly reactive intermediate can then undergo intramolecular cyclization, where the diazonium group is attacked by the nitrogen of the nitrile group, or through a more complex pathway involving the nitrile, to form the pyrazole (B372694) ring characteristic of the indazole system. nih.govbeilstein-journals.org This process, known as the Davis-Beirut reaction or related cyclizations, provides a direct route to substituted indazoles. The resulting product would be a 3-amino-5-chloro-6-iodo-1H-indazole or its isomers, depending on the precise mechanism and tautomeric form. Alternative strategies for N-N bond formation, such as oxidative cyclization of related 2-aminoaryl compounds, further highlight the versatility of forming the indazole ring system. organic-chemistry.orgresearchgate.net

Synthesis of Pyrazole-Fused Heterocycles

This compound is a valuable starting material for constructing more complex pyrazole-fused heterocycles, such as pyrazolo[3,4-b]pyridines. These structures are known for their significant biological activities. nih.govnih.gov The synthesis is typically not a single step but involves the initial formation of a pyrazole-containing intermediate. For instance, reaction of the 2-aminobenzonitrile (B23959) scaffold with hydrazine (B178648) or its derivatives can lead to the formation of a 3-aminoindazole. This intermediate, which is an isomer of the versatile 5-aminopyrazole building block, can then undergo condensation and cyclization with a suitable 1,3-bielectrophile, such as an alkynyl aldehyde. nih.govnih.gov A cascade 6-endo-dig cyclization reaction, activated by various metals or reagents, can then form the fused pyridine (B92270) ring, yielding a substituted pyrazolo[3,4-b]pyridine framework. nih.govnih.gov The specific substitution pattern on the final product is dictated by the choice of reactants and the reaction conditions.

Strategies for Constructing Other Nitrogen-Containing Heterocycles

Beyond pyrazole derivatives, the reactive amino and nitrile groups of this compound are ideal for constructing other important nitrogen-containing heterocycles, most notably quinazolines. nih.gov Quinazolines are a prominent scaffold in medicinal chemistry. nih.govmdpi.com Several synthetic strategies starting from 2-aminobenzonitriles have been developed.

These methods often involve a tandem or one-pot process where the 2-aminobenzonitrile reacts with a partner that provides the remaining atoms for the pyrimidine (B1678525) ring. For example, a ruthenium(II)-catalyzed tandem reaction with alcohols in water can directly transform 2-aminobenzonitriles into quinazolinones. rsc.org Other approaches include reactions with Grignard reagents to form intermediate ortho-aminoketimines, which then cyclize to form N,4-disubstituted quinazolines. nih.gov The following table summarizes several methods for the synthesis of quinazoline (B50416) derivatives from 2-aminobenzonitrile precursors.

| Reactant(s) | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Aliphatic Alcohols | Ru(II) complex | Quinazolinones | rsc.org |

| Aryl Grignard Reagents, then Isothiocyanate | NaOH (cyclization) | N,4-Disubstituted Quinazolines | nih.gov |

| Triethyl Orthocarboxylates, Boronic Acids | Palladium(II) | 4-Arylquinazolines | organic-chemistry.org |

| Aldehydes, Ammonium Acetate (B1210297) | Microwave (catalyst-free) | 2,4-Disubstituted Quinazolines | nih.gov |

| Benzylamines | Molecular Iodine / O₂ | 2-Arylquinazolines | nih.govnih.gov |

Chemo- and Regioselectivity in Complex Chemical Transformations

The synthetic transformations of this compound are governed by the principles of chemo- and regioselectivity, which arise from the distinct reactivity of its multiple functional sites. These sites include the nucleophilic amino group, the electrophilic nitrile carbon, the C-Cl bond, the C-I bond, and the aromatic ring itself.

Chemoselectivity in Halogen Reactions: The most prominent example of chemoselectivity is observed in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal center (like Pd(0)) than the carbon-chlorine bond. This allows for the selective functionalization at the C5 position (bearing the iodo group) while leaving the C4-chloro substituent intact. This predictable selectivity is a cornerstone of its use as a building block, enabling sequential and site-specific modifications.

Regioselectivity in Cyclization: The formation of fused heterocycles is highly dependent on regioselectivity. During the synthesis of quinazolines or pyrazolo[3,4-b]pyridines, the initial condensation step and the subsequent intramolecular cyclization must proceed with specific orientation. For instance, in the reaction of an aminopyrazole intermediate with an unsymmetrical bielectrophile, the regioselectivity of the cyclization determines which of the possible isomeric products is formed. nih.gov The outcome can often be controlled by the choice of catalyst or reaction conditions (e.g., acidic vs. basic medium), which can alter the most nucleophilic site of the intermediate. researchgate.net Computational studies, such as those using molecular electron density theory (MEDT), can help predict and explain the observed chemo- and regioselectivity in complex cycloaddition reactions. researchgate.net In some cases, the substituents on the reactants themselves can completely control the reaction pathway, leading to divergent cyclization outcomes. rsc.org This precise control is essential for the rational design and synthesis of complex molecular architectures.

Structural Characterization and Spectroscopic Analysis of 2 Amino 4 Chloro 5 Iodobenzonitrile

X-ray Crystallography for Comprehensive Structural Elucidation

X-ray crystallography stands as a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. Through the diffraction of X-rays by the electron clouds of the constituent atoms, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Single Crystal X-ray Diffraction Studies

Although specific single-crystal X-ray diffraction data for 2-Amino-4-chloro-5-iodobenzonitrile is not available in the provided search results, studies on analogous compounds provide a strong basis for predicting its crystallographic parameters. For instance, the related compound 2-amino-4-chlorobenzonitrile (B1265954) crystallizes in the triclinic system with the space group P-1. analis.com.my Its unit cell parameters were determined to be a = 3.8924 (9) Å, b = 6.7886 (15) Å, c = 13.838 (3) Å, α = 77.559 (16)°, β = 8.898 (17)°, and γ = 83.021 (17)°. analis.com.my Another similar structure, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, was found to crystallize in the monoclinic system with the space group P21/c. growingscience.com Given these examples, it is highly probable that this compound also crystallizes in a low-symmetry space group such as triclinic or monoclinic.

The molecular structure of this compound will feature a planar benzene (B151609) ring. The bond lengths and angles will be influenced by the electronic effects of the amino, chloro, iodo, and cyano substituents. For example, in 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) and C-N bond lengths are 1.146(4) Å and 1.369(4) Å, respectively, which are shorter than typical single bond values due to conjugation with the aromatic ring. analis.com.my Similar effects would be expected in the title compound.

Table 1: Predicted Crystallographic Data for this compound Based on Analogous Compounds

| Parameter | Predicted Value Range | Analogous Compound Example |

| Crystal System | Triclinic or Monoclinic | 2-amino-4-chlorobenzonitrile (Triclinic) analis.com.my |

| Space Group | P-1 or P21/c | 2-amino-4-chlorobenzonitrile (P-1) analis.com.my |

| a (Å) | 3.8 - 8.0 | 3.8924 (9) analis.com.my |

| b (Å) | 6.5 - 14.0 | 6.7886 (15) analis.com.my |

| c (Å) | 13.0 - 20.0 | 13.838 (3) analis.com.my |

| α (°) | ~90 or 75-100 | 77.559 (16) analis.com.my |

| β (°) | 90-105 | 8.898 (17) analis.com.my |

| γ (°) | ~90 or 80-115 | 83.021 (17) analis.com.my |

Powder X-ray Diffraction Applications in Structural Determination

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal XRD, it is instrumental for phase identification, purity assessment, and the determination of unit cell parameters. For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles. The positions and intensities of these peaks are characteristic of the compound's crystal structure. By indexing the diffraction pattern, the unit cell parameters can be refined. This technique would be crucial for routine analysis and to ensure consistency between different batches of the synthesized compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking, and Weak Interactions

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions. The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. researchgate.netresearchgate.net This is a common feature in the crystal structures of amino-substituted aromatic compounds.

Given the presence of iodine and chlorine atoms, halogen bonding is another significant interaction to consider. The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, forming interactions with electron-rich atoms such as the nitrogen of the nitrile group (N···I). researchgate.net The chlorine atom can also participate in weaker halogen bonds.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance) onto this surface, regions of close intermolecular contact can be identified.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an essential technique for identifying the functional groups present in a molecule and probing its conformational state. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The amino group (NH₂) will show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. analis.com.my The nitrile group (C≡N) will have a sharp and intense absorption band around 2210-2240 cm⁻¹. analis.com.my Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-Cl and C-I stretching vibrations will be found at lower frequencies in the fingerprint region. analis.com.my The specific positions of these bands can be influenced by the electronic environment and intermolecular interactions within the crystal.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Compound Example and Frequency |

| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 | 2-amino-4-chlorobenzonitrile (3452 cm⁻¹) analis.com.my |

| Amino (NH₂) | Symmetric Stretch | 3300 - 3400 | 2-amino-4-chlorobenzonitrile (3363 cm⁻¹) analis.com.my |

| Aromatic C-H | Stretch | 3000 - 3100 | 2-amino-4-chlorobenzonitrile (3100-3000 cm⁻¹) analis.com.my |

| Nitrile (C≡N) | Stretch | 2210 - 2240 | 2-amino-4-chlorobenzonitrile (2211 cm⁻¹) analis.com.my |

| Aromatic C=C | Stretch | 1400 - 1600 | 2-amino-4-chlorobenzonitrile (1433, 1485 cm⁻¹) analis.com.my |

| C-Cl | Stretch | 700 - 800 | 2-amino-4-chlorobenzonitrile (782 cm⁻¹) analis.com.my |

| C-I | Stretch | 500 - 600 | - |

Raman Spectroscopy

While specific experimental Raman data for this compound is not widely published, analysis of the closely related compound, 2-amino-4-chlorobenzonitrile, provides a strong basis for predicting the spectrum. The key vibrational modes expected for this compound would include:

Nitrile (C≡N) Stretching: The cyano group typically exhibits a strong, sharp band in the Raman spectrum. For 2-amino-4-chlorobenzonitrile, this appears around 2211 cm⁻¹. A similar, prominent peak is expected for the title compound in this region.

Amino (N-H) Stretching: The N-H stretching vibrations of the primary amine group would appear as distinct bands, typically in the region of 3300-3500 cm⁻¹.

Carbon-Halogen Vibrations: The C-Cl and C-I stretching vibrations are expected at lower frequencies. The C-Cl stretch is observed at 782 cm⁻¹ in the IR spectrum of the non-iodinated analog. The C-I stretch would be expected at an even lower wavenumber due to the greater mass of the iodine atom.

Aromatic Ring Vibrations: The characteristic vibrations of the benzene ring, including C-C stretching and C-H bending modes, would be present and their specific frequencies influenced by the electronic effects of the amino, chloro, iodo, and cyano substituents.

Table 1: Predicted Prominent Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2210 - 2230 |

| Amino (N-H) | Symmetric & Asymmetric Stretching | ~3300 - 3500 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Carbon-Chlorine (C-Cl) | Stretching | ~700 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and proton frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to be relatively simple, revealing the specific substitution pattern on the aromatic ring.

The structure features two aromatic protons and the protons of the primary amine group.

Aromatic Protons: There are two protons on the benzene ring, located at positions 3 and 6. These protons are not equivalent and would appear as two distinct singlets, as they are not adjacent to any other protons (i.e., they have no coupling partners). The proton at C3 is adjacent to the amino group (C2) and the chloro group (C4), while the proton at C6 is adjacent to the iodo group (C5) and the cyano group (C1). The precise chemical shifts would be influenced by the combined electronic effects of these substituents.

Amine Protons (-NH₂): The two protons of the amino group would typically appear as a broad singlet. Its chemical shift can vary and is dependent on factors like solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-3 | Aromatic | ~6.5 - 7.0 | Singlet (s) |

| H-6 | Aromatic | ~7.5 - 8.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the carbon skeleton. For this compound, seven distinct signals are expected, one for each unique carbon atom.

Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The chemical shifts are heavily influenced by the attached substituents. Carbons directly bonded to electronegative atoms or groups (like -NH₂, -Cl, -I, -CN) will have their shifts significantly altered. The carbon attached to the iodine (C5) will show a characteristic low-field shift due to the "heavy atom effect".

Nitrile Carbon (-CN): The carbon of the cyano group typically appears in a distinct region of the spectrum, usually around 115-120 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | Attached to -CN | ~105 - 115 |

| C2 | Attached to -NH₂ | ~145 - 155 |

| C3 | Attached to -H | ~115 - 125 |

| C4 | Attached to -Cl | ~130 - 140 |

| C5 | Attached to -I | ~85 - 95 |

| C6 | Attached to -H | ~135 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide fundamental data, 2D NMR techniques are essential for confirming assignments and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling between the two aromatic protons, as no cross-peaks would be observed between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the signals for C3 and C6 by correlating them with their corresponding H3 and H6 proton signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insight into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower to higher energy orbitals.

In a molecule like this compound, the primary chromophore is the substituted benzene ring. A recent study on the analog 2-amino-4-chlorobenzonitrile identified two main absorption peaks corresponding to specific electronic transitions. Similar transitions are expected for the title compound:

π → π* Transitions: These transitions involve the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals within the aromatic system. They are typically intense and occur at shorter wavelengths.

n → π* Transitions: These involve the promotion of a non-bonding electron (n), such as from the lone pairs on the nitrogen of the amino group or the cyano group, to a π* anti-bonding orbital. These transitions are generally less intense and occur at longer wavelengths.

The presence of the iodo and amino groups (auxochromes) is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzonitrile (B105546).

Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Transition Type | Expected Wavelength (λmax, nm) | Chromophore |

|---|---|---|

| π → π* | ~250 - 280 | Aromatic Ring |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) to several decimal places.

This high level of accuracy allows for the calculation of a unique elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄ClIN₂. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). The experimentally measured mass must match this theoretical value within a very small margin of error (typically < 5 ppm) to confirm the formula. The presence of chlorine would also produce a characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the molecular ion peak.

Table 5: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄ClIN₂ |

| Isotope | Theoretical Exact Mass (m/z) for [M+H]⁺ |

| ³⁵Cl | 278.9157 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-chlorobenzonitrile |

Theoretical and Computational Studies of 2 Amino 4 Chloro 5 Iodobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and a variety of electronic properties.

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For the related compound 2-Amino-4-chlorobenzonitrile (B1265954) (ACBN), full geometry optimization has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. analis.com.my This process refines the bond lengths and angles to predict the equilibrium structure of the molecule.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. analis.com.my

For ACBN, the HOMO-LUMO energy gap was calculated to be 3.4988 eV, indicating that while the compound is stable and less reactive, it still possesses the potential to participate in electron transfer processes. analis.com.my The HOMO is the orbital that primarily acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 1: Frontier Molecular Orbital Energies for 2-Amino-4-chlorobenzonitrile (ACBN)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.1171 |

| ELUMO | -4.6183 |

| Energy Gap (ΔE) | 3.4988 |

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) basis set level. analis.com.my

Theoretical vibrational analysis through DFT calculations is instrumental in assigning experimental vibrational spectra, such as those obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net By calculating the harmonic vibrational frequencies, researchers can correlate theoretical modes with observed spectral bands.

For the analogous molecule ACBN, a combined experimental and theoretical study reported detailed vibrational assignments. researchgate.net The FT-IR and FT-Raman spectra were recorded and the vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method. This allows for a precise assignment of stretching, bending, and torsional modes of the molecule's functional groups. For instance, in a study of 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching band was identified at 2211 cm⁻¹ in the experimental IR spectrum. analis.com.my The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations, which were observed at 3363 cm⁻¹ and 3452 cm⁻¹, respectively. analis.com.my The C-Cl stretching vibration was found at 782 cm⁻¹. analis.com.my Such assignments are critical for confirming the molecular structure and understanding the vibrational dynamics.

Table 2: Selected Experimental Vibrational Frequencies for 2-Amino-4-chlorobenzonitrile (ACBN)

| Functional Group | Vibration Mode | Frequency (cm⁻¹) |

|---|---|---|

| NH₂ | Asymmetric Stretch | 3452 |

| NH₂ | Symmetric Stretch | 3363 |

| C≡N | Stretch | 2211 |

| C-Cl | Stretch | 782 |

Data sourced from experimental FT-IR spectroscopy. analis.com.my

Local reactivity is analyzed using parameters like Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. This analysis helps in predicting the regioselectivity of chemical reactions.

Charge distribution analysis provides insight into the electronic environment of each atom in a molecule and is crucial for understanding its electrostatic potential and reactivity. Mulliken population analysis is a common method for calculating the partial atomic charges. analis.com.my

In the case of ACBN, Mulliken charge analysis performed at the B3LYP/6-311++G(d,p) level revealed the charge distribution across the molecule. analis.com.my The analysis showed that the nitrogen atoms of the amino and nitrile groups carry significant negative charges (-0.237 and -0.202, respectively). analis.com.my This suggests that these nitrogen atoms are the most likely sites for nucleophilic attack, indicating their potential to act as nucleophilic agents in chemical reactions. analis.com.my Conversely, most hydrogen atoms and some carbon atoms exhibit positive charges. analis.com.my

Quantum Chemical Modeling of Intermolecular Forces and Crystal Packing

Understanding the intermolecular forces that govern how molecules arrange themselves in the solid state is essential for predicting crystal structures and material properties. Quantum chemical modeling can elucidate these non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, intermolecular interactions, and the dynamic behavior of molecules in different environments (e.g., in solution or as part of a larger assembly).

While specific molecular dynamics simulation studies for 2-Amino-4-chloro-5-iodobenzonitrile are not prominently featured in the reviewed literature, this methodology is widely applied to similar organic molecules. nih.govnih.gov For a molecule like this, MD simulations could be used to:

Explore the rotational dynamics of the amino group.

Analyze the conformational flexibility of the molecule.

Simulate its behavior in various solvents to understand solvation effects.

Study its interactions with biological macromolecules, such as enzymes or receptors, to predict binding modes and affinities. nih.gov

Such simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules), neutralizing the system with ions, and running the simulation for a set period (nanoseconds to microseconds) to observe its dynamic evolution. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chlorobenzonitrile (ACBN) |

| 2-anilino 4-amino substituted quinazolines |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| Atovaquone |

| Chloroquine |

| 2-iodobenzonitrile |

| (S)-S-methyl-S-phenylsulfoximine |

| Cesium carbonate |

| Copper(I) iodide |

| N,N'-dimethylethylenediamine (DMEDA) |

2 Amino 4 Chloro 5 Iodobenzonitrile As a Strategic Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Highly Substituted Aromatic Compounds

The polysubstituted nature of 2-amino-4-chloro-5-iodobenzonitrile makes it an ideal precursor for the synthesis of highly substituted aromatic compounds. The differential reactivity of the chloro and iodo substituents is a key feature that allows for selective and sequential transformations, most notably through transition-metal-catalyzed cross-coupling reactions.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This disparity in reactivity enables site-selective functionalization at the C-5 position, while leaving the C-4 chloro substituent intact for subsequent modifications.

Table 1: Reactivity of Functional Groups in Cross-Coupling Reactions

| Functional Group | Position | Relative Reactivity in Pd-catalyzed Cross-Coupling |

| Iodo | C-5 | High |

| Chloro | C-4 | Low |

| Amino | C-2 | Can influence reactivity and direct metallation |

| Nitrile | C-1 | Generally stable under coupling conditions |

For instance, in a Suzuki-Miyaura coupling, an aryl or heteroaryl boronic acid can be selectively coupled at the C-5 position in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to introduce a new aryl substituent. nih.gov Similarly, the Sonogashira coupling allows for the introduction of an alkyne group at the C-5 position by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This selective functionalization is a powerful tool for building molecular complexity in a controlled manner.

Following the initial cross-coupling at the C-5 position, the less reactive chloro group at C-4 can then be targeted for a second cross-coupling reaction under more forcing conditions, or by using a different catalyst system that is more effective for C-Cl bond activation. This stepwise approach provides access to a wide array of polysubstituted aromatic compounds with diverse substitution patterns that would be challenging to synthesize through other methods.

Building Block for Complex Heterocyclic Architectures

The combination of an ortho-amino nitrile functionality with halogen substituents makes this compound a versatile building block for the synthesis of complex heterocyclic architectures, particularly fused heterocyclic systems. mdpi.commerckmillipore.comaksci.com The amino and nitrile groups can participate in a variety of annulation reactions to form a new heterocyclic ring fused to the existing benzene (B151609) ring.

For example, the reaction of 2-aminobenzonitriles with various reagents can lead to the formation of quinazolines, pyridines, and other important heterocyclic cores. cardiff.ac.uk The presence of the halogen atoms provides additional handles for further diversification of the resulting heterocyclic scaffolds.

A common strategy involves the condensation of the amino group with a suitable partner, followed by intramolecular cyclization involving the nitrile group. For instance, reaction with ynones can lead to the formation of substituted quinolines through a base-promoted sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, can also be envisioned for the construction of fused rings, although this would require prior modification of the amino group.

Furthermore, the amino group can be diazotized and subsequently replaced with other functional groups, or it can be used to direct ortho-lithiation, providing alternative pathways for the construction of complex heterocyclic systems. The ability to combine these cyclization strategies with the cross-coupling reactions at the halogenated positions opens up a vast chemical space for the synthesis of novel and complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov

Development of Novel Synthetic Routes to Diverse Molecular Scaffolds

The unique substitution pattern of this compound has spurred the development of novel synthetic routes to a variety of molecular scaffolds. Its utility extends beyond being a simple building block; it serves as a platform for exploring new synthetic methodologies, including multicomponent reactions (MCRs) and domino reaction sequences.

MCRs, where multiple starting materials react in a single pot to form a complex product, are highly desirable from an efficiency and sustainability perspective. semanticscholar.org The functional group array in this compound makes it an excellent candidate for participation in such reactions. For example, it can be envisioned as a component in MCRs for the synthesis of highly substituted heterocycles, where the amino, nitrile, and aryl halide functionalities all play a role in the transformation.

Domino reactions, where a single synthetic operation triggers a cascade of subsequent bond-forming events, are another area where this versatile intermediate can be applied. A reaction initiated at one of the functional groups, for instance, a cross-coupling at the iodo position, could set the stage for a subsequent intramolecular cyclization involving the amino and nitrile groups, leading to the rapid construction of complex polycyclic systems.

The development of such novel synthetic routes is crucial for expanding the toolbox of organic chemists and for providing access to new and diverse molecular scaffolds that can be explored for their biological activity or material properties.

Strategies for Late-Stage Functionalization and Derivatization in Target Synthesis

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of a complex molecule, such as a drug candidate or a natural product, at a late stage of the synthesis. nih.govnih.gov This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch. The distinct reactivity of the functional groups in this compound makes it a valuable synthon for incorporation into LSF strategies.

A complex molecule containing a this compound core can be selectively functionalized at the iodo position using mild cross-coupling conditions. This allows for the introduction of a wide range of substituents to probe the effect of modifications at this position on the biological activity of the parent molecule. Subsequently, the chloro group can be targeted for further diversification, or the amino and nitrile groups can be transformed into other functionalities.

This strategy is particularly useful for optimizing the properties of a lead compound. For example, if a bioactive molecule contains this scaffold, a library of derivatives can be quickly synthesized by varying the substituents introduced at the C-5 position via Suzuki or Sonogashira coupling. nih.gov This allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the molecule. The ability to perform these modifications on a complex substrate highlights the strategic importance of having a versatile and selectively reactive building block like this compound integrated into the synthetic plan. researchgate.netrsc.org

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-5-iodobenzonitrile, and how can researchers optimize yield?

Methodological Answer: Synthesis typically involves halogenation and functional group substitution. For example:

- Step 1 : Start with a benzonitrile precursor (e.g., 4-amino-2-chlorobenzonitrile) and introduce iodine via electrophilic substitution using iodine monochloride (ICl) under controlled temperatures (0–5°C).

- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of ICl to minimize side products).

Reference analogous iodination procedures for structurally similar compounds, such as 3,5-Dichloro-4-fluorobenzonitrile, which emphasize temperature control and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Assess purity (>95% as per typical reagent standards; see Kanto Reagents’ catalog for analogous compounds) .

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons in -NMR and -NMR shifts for nitrile groups).

- Mass Spectrometry (MS) : Validate molecular weight (calc. 304.48 g/mol for CHClIN) via ESI-MS or MALDI-TOF.

- Melting Point : Compare observed mp with literature values (e.g., related compounds like 5-Amino-2-chlorobenzotrifluoride have mp 34–36°C) .

Advanced Research Questions

Q. How can researchers address instability or decomposition during storage?

Methodological Answer:

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis of the nitrile group. Use amber vials to avoid photodegradation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For example, Kanto Reagents’ catalog specifies >95% purity for similar halogenated benzonitriles under refrigeration .

- Contingency : If decomposition occurs, regenerate purity via recrystallization (solvent: ethanol/water mixture) or preparative HPLC.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

Methodological Answer:

- Step 1 : Cross-validate with alternative techniques (e.g., IR spectroscopy for nitrile stretching frequencies ~2230 cm).

- Step 2 : Employ computational modeling (DFT calculations for NMR chemical shifts) to predict expected signals and identify anomalies.

- Step 3 : Synthesize a deuterated or isotopically labeled analog (e.g., -labeled nitrile, as seen in Ring--4-Iodobenzonitrile studies) to isolate spectral contributions .

Case Example :

Unexpected -NMR splitting in the aromatic region may arise from paramagnetic impurities; repeat analysis after chelation with EDTA or filtration through activated carbon.

Q. What are the pharmacological applications of this compound in drug discovery?

Methodological Answer: This compound serves as a precursor for bioactive molecules:

- Mechanistic Studies : Use iodine for radiolabeling (e.g., ) to track compound distribution in in vitro assays.

- Structure-Activity Relationship (SAR) : Modify chloro and iodo substituents to optimize binding affinity. For example, replace iodine with bromine and compare IC values against target proteins.

Q. How to design a reaction pathway for introducing additional functional groups (e.g., fluorination)?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® in acetonitrile at 60°C to replace iodine, leveraging its leaving group ability.

- Metal-Catalyzed Cross-Coupling : Employ Pd/Cu catalysts for Sonogashira coupling with terminal alkynes, preserving the nitrile group.

- Risk Mitigation : Monitor for competing side reactions (e.g., nitrile hydrolysis to carboxylic acid) by maintaining anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.